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Abstract

This technical guide provides a comprehensive examination of 6-Bromo-2,2,4-trimethyl-1,2-
dihydroquinoline, a halogenated derivative of the well-established antioxidant, 2,2,4-trimethyl-
1,2-dihydroquinoline (TMQ). While its parent compound is a cornerstone antioxidant in the
rubber industry, the introduction of a bromine atom at the 6-position significantly alters its
electronic properties, making it a molecule of high interest for researchers in medicinal
chemistry and drug development. This document details the compound's chemical identity, a
robust synthesis protocol grounded in the Doebner-von Miller reaction, analytical
characterization techniques, and a critical evaluation of its potential applications as a scaffold
for novel therapeutics. Safety protocols and handling guidelines are also provided to ensure its
responsible use in a research environment.

Chemical Identity and Physicochemical Properties

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic aromatic amine. The core
structure consists of a bicyclic dihydroquinoline system, featuring a gem-dimethyl group at the
2-position and a methyl group at the 4-position of the partially saturated heterocyclic ring. The
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strategic placement of a bromine atom on the aromatic ring at the 6-position is key to its
functionality, often serving as a handle for further chemical modification or enhancing binding
affinity to biological targets through halogen bonding.

Table 1: Core Chemical Identifiers

Identifier Value

CAS Number 91720-32-0

IUPAC Name 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Molecular Formula C12H14BrN[1]

Molecular Weight 252.15 g/mol

Canonical SMILES CC1=CC(NC2=C1C=C(C=C2)Br)(C)C[1]

| INChl Key | GQPOSFWEURXXNF-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties

Property Value Source

Monoisotopic Mass 251.03096 Da PubChem[1]

XLogP3 (Predicted) 3.5 PubChem[1]

Flash Point 2°C International Laboratory USA

Solid (inferred from parent
Appearance
compound)

| Solubility | Insoluble in water; soluble in organic solvents like acetone, THF, dichloromethane. |
Inferred from TMQI[2] |

Synthesis and Reaction Mechanism

The most direct and industrially relevant synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline
derivatives is the Doebner-von Miller reaction, a variation of the Skraup synthesis.[3][4] This
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acid-catalyzed reaction involves the condensation of an aromatic amine with an a,3-
unsaturated carbonyl compound, which is typically formed in situ from ketones or aldehydes.
For the synthesis of the title compound, 4-bromoaniline is reacted with acetone.

The causality behind this choice is rooted in efficiency; acetone serves as the source for both
the a,B-unsaturated ketone (mesityl oxide) and the enamine intermediate. The acid catalyst
(e.g., HCI, HBF4) is crucial as it protonates the carbonyl oxygen, activating it for nucleophilic
attack and facilitating the necessary dehydration and cyclization steps.

Reaction Process

Reactants

Acid Catalyst

4-Bromoaniline Acetone (excess) (e.g., HCI. HBF4)

p| Doebner-von Miller Reaction
P>| (Condensation & Cyclization)

Crude Product

y

Purification
(Column Chromatography)

Output

6-Bromo-2,2,4-trimethyl®
1.2-dihydroquinoline

Characterization
(NMR, MS, IR)
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Caption: Workflow for the synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating purification and characterization
steps to confirm the identity and purity of the final product.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 4-bromoaniline (1.0 eq) and acetone (10-15 eq). The large excess of acetone
serves as both reactant and solvent.

Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq)
to the stirring mixture. The mixture will become warm.

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is
consumed.

Workup: After cooling to room temperature, neutralize the reaction mixture by the slow
addition of an aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~8.

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or
ethyl acetate (3 x volumes). Combine the organic layers.

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification (Validation Step 1): Purify the crude residue using column chromatography on
silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product from
unreacted starting materials and polymeric byproducts.

Characterization (Validation Step 2): Confirm the structure and purity of the isolated product
using *H NMR, 3C NMR, and Mass Spectrometry.

Analytical Characterization
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To ensure the synthesized compound is the correct molecule and of high purity, a suite of
spectroscopic methods is essential.

Table 3: Key Analytical Data for Structural Confirmation

Technique Expected Observations

- Aromatic protons on the bromo-
substituted ring showing characteristic
splitting patterns. - A singlet for the N-H
proton (may be broad). - A vinylic proton

IH NMR signal near the methyl group at C4. - A
singlet integrating to 6 protons for the
gem-dimethyl group at C2. - A singlet
integrating to 3 protons for the methyl
group at C4.

- Distinct signals for the 12 carbon atoms. -
Quaternary carbon signals for C2 and the
carbon attached to the gem-dimethyl groups. - A
13C NMR signal for the carbon atom bonded to bromine
(C6) at a characteristic chemical shift. - Signals
corresponding to the aromatic and vinyl

carbons.

- Amolecular ion peak (M*) and/or protonated
M s (EVES)) molecule ([M+H]*) showing a characteristic
ass spec . . . .
isotopic pattern for a single bromine atom

(approx. 1:1 ratio for M and M+2).[1]

| Infrared (IR) | - An N-H stretching band around 3300-3400 cm™1. - C-H stretching bands
(aromatic and aliphatic) just below and above 3000 cm~1. - C=C stretching bands in the 1500-
1600 cm~1 region. |

Applications in Research and Drug Development

The true value of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline for the target audience lies
in its potential as a versatile scaffold in medicinal chemistry. The quinoline and quinazoline
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cores are privileged structures in drug discovery, with approved drugs like Gefitinib and
Erlotinib targeting key proteins in oncology.[5] The introduction of a bromine atom at the 6-
position is a common strategy to enhance biological activity.[6]

Potential Therapeutic Targets:

o EGFR Inhibition: Studies on structurally related 6-bromo-quinazoline derivatives have
demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor
(EGFR), a key target in cancer therapy.[5][6][7] The 6-bromo-dihydroquinoline scaffold could
serve as a bioisostere or a novel core for developing new EGFR inhibitors.

 Antiproliferative Agents: Beyond EGFR, various quinoline derivatives have shown broad
cytotoxic activity against cancer cell lines like MCF-7 (breast) and SW480 (colon).[5][7] This
compound is an ideal starting point for library synthesis to screen for new anticancer agents.

» Prostaglandin F2a Inhibition: Recent computational studies have highlighted 6-bromo-
quinoline analogues as potential inhibitors of prostaglandin F2a, a target associated with
preterm labor.[8] This suggests a potential, unexplored therapeutic avenue for this scaffold.

6-Bromo-2,2,4-trimethyl-
1,2-dihydroquinoline Scaffold

PoOtential Therap

Oncology anlammation & Other Diseasea

Aolecular Targets & Mechanisms

General Cytotoxicity EGFR Inhibition PGF2a Inhibition
! | \
y v 3
Basis: Broad activity of Basis: Activity of related Basis: QSAR studies on
the quinoline pharmacophore. 6-bromo-quinazolines. 6-bromo-quinoline analogues.
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Caption: Potential applications of the core scaffold in drug discovery.

Safety, Handling, and Toxicology

While a specific safety data sheet (SDS) for this exact compound is not widely available, data
from closely related bromo-quinoline and dihydroquinoline compounds can be used to establish
a robust safety profile.[9][10][11] The primary hazards are associated with acute toxicity and
irritation.

Table 4: Hazard Identification and Safety Protocols
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Category

GHS Pictograms

Guideline

GHSO07 (Exclamation Mark), GHS09
(Environmental Hazard) - Inferred from
parent compound TMQ[12]

Hazard Statements

Harmful if swallowed, in contact with skin, or if
inhaled. Causes skin and serious eye irritation.
May cause respiratory irritation.[9][10][13][14]

Personal Protective Equipment (PPE)

- Eye/Face: Chemical safety goggles or face
shield (EN166 compliant). - Skin: Chemical-
resistant gloves (e.g., nitrile) and a lab coat. -
Respiratory: Use only in a well-ventilated area
or with a fume hood. If dust/aerosols are
generated, use a NIOSH/MSHA approved
respirator.[10][15]

First Aid Measures

- Inhalation: Move person to fresh air. If not
breathing, give artificial respiration.[9][10] - Skin
Contact: Immediately wash off with plenty of
soap and water. Remove contaminated clothing.
[9][10] - Eye Contact: Rinse cautiously with
water for several minutes. Remove contact
lenses if present and easy to do. Continue
rinsing.[9][10][16] - Ingestion: Clean mouth with
water and drink plenty of water afterwards. Do

not induce vomiting.[9][15]

Store in a tightly closed container in a dry, cool,

Storage and well-ventilated place. Keep away from
oxidizing agents.[9][16]
Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,

state, and federal regulations.[9][10][16]

| Incompatibilities | Strong oxidizing agents. May react exothermically with acids.[2][9] |
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Conclusion and Future Outlook

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline represents a compelling molecular scaffold
that bridges the gap between industrial chemistry and modern drug discovery. Its
straightforward synthesis from readily available starting materials makes it an accessible
platform for extensive derivatization. While its parent compound's legacy is in materials
science, the future of this bromo-derivative lies squarely in the realm of biomedical research.
Future work should focus on synthesizing a library of analogues, exploring substitutions on the
nitrogen atom and further functionalization of the aromatic ring, followed by systematic
screening against panels of kinases and other enzymes implicated in human disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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